![molecular formula C24H33N3O5 B2757206 methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate CAS No. 1333914-88-7](/img/structure/B2757206.png)
methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a cyclohexyl group, an amino group, an ester group, and a dihydroisoquinoline group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the ester and amino groups would likely make it polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : Research by Elkholy and Morsy (2006) demonstrated the synthesis of a compound similar to the one , highlighting its reactivity towards different chemical agents and its antimicrobial activity (Elkholy & Morsy, 2006).
Knoevenagel Condensation Studies : A study by Kasturi and Sharma (1975) explored the Knoevenagel condensation of cyclohexanone derivatives, which is relevant to the synthesis of compounds like the one (Kasturi & Sharma, 1975).
Biological and Medicinal Research
Cytotoxic Isoquinolinequinones : A study by Hawas et al. (2009) identified isoquinolinequinones with significant cytotoxicity against various cancer cells, indicating the potential of similar compounds in cancer research (Hawas et al., 2009).
Anticancer Activity of Isoquinolines : Research by Sayed et al. (2022) focused on the synthesis of tetrahydroisoquinolines with notable anticancer activity, underlining the importance of such compounds in medical research (Sayed et al., 2022).
Antifolate Properties of Isoquinoline Derivatives : A study by Degraw et al. (1992) synthesized and analyzed the antifolate properties of deazaaminopterin analogues, hinting at the possible use of similar compounds in chemotherapy (Degraw et al., 1992).
Topoisomerase I-targeting Isoquinolines : Research by Ruchelman et al. (2004) evaluated isoquinoline derivatives for their ability to target topoisomerase I, a key enzyme in cancer cell proliferation (Ruchelman et al., 2004).
Mecanismo De Acción
Target of Action
It is structurally related to gabapentin , a widely used anti-epileptic drug. Gabapentin interacts with a high-affinity binding site in brain membranes, which has recently been identified as an auxiliary subunit of voltage-sensitive Ca2+ channels .
Mode of Action
If it acts similarly to Gabapentin, it may interact with the α2δ subunit of the voltage-gated calcium channels . This interaction could inhibit calcium influx into neurons, reducing excitatory neurotransmitter release and resulting in an overall decrease in neuronal excitability .
Biochemical Pathways
If it acts similarly to Gabapentin, it may affect pathways involved in neuronal excitability and neurotransmitter release .
Result of Action
If it acts similarly to Gabapentin, it may result in a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5/c1-26(24(16-25)9-6-5-7-10-24)22(28)15-27-11-8-17-12-20(30-2)21(31-3)13-18(17)19(27)14-23(29)32-4/h12-13,19H,5-11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJZBDSLGVGJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCC2=CC(=C(C=C2C1CC(=O)OC)OC)OC)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)
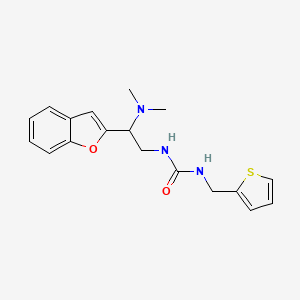

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2757131.png)
![N-(2-fluorophenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2757132.png)
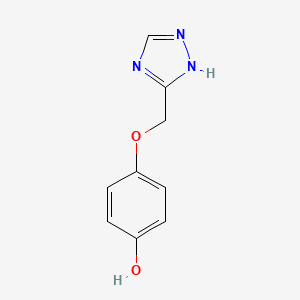


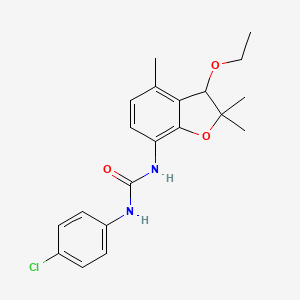
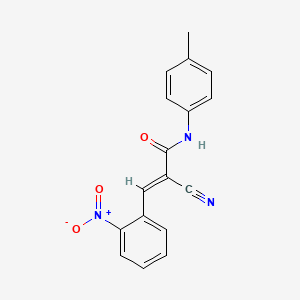
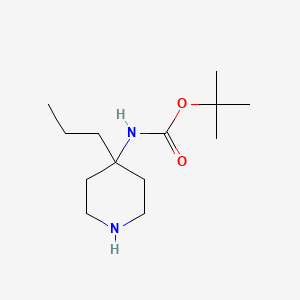
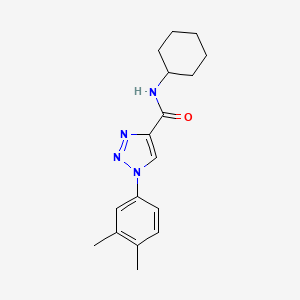
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)